molecular formula C11H19N3O2 B2445469 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1351623-12-5

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea

Cat. No.: B2445469
CAS No.: 1351623-12-5
M. Wt: 225.292
InChI Key: BKXHHEUEUHBTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351623-12-5) is a synthetic organic compound of interest in medicinal chemistry and drug discovery. This urea derivative features a pyrrolidin-2-one (5-oxopyrrolidine) scaffold, a structure recognized as a versatile and valuable component in the design of novel biologically active compounds . The pyrrolidine ring, especially in its non-aromatic, sp3-hybridized form, contributes significantly to a molecule's three-dimensional coverage and is known to influence key physicochemical parameters, which can be critical for optimizing the pharmacokinetic profile of drug candidates . The core structure of this compound suggests potential for diverse research applications. Urea derivatives are often explored for their ability to engage in hydrogen bonding, making them suitable for molecular recognition and inhibition studies. Furthermore, the pyrrolidin-2-one moiety is a privileged structure in pharmaceuticals, frequently associated with various biological activities. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . The molecular formula of this compound is C11H19N3O2, and it has a molecular weight of 225.29 g/mol . As with all our products, this compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXHHEUEUHBTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Cyclohexyl 3 5 Oxopyrrolidin 3 Yl Urea

Retrosynthetic Analysis of the Compound's Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea, the primary disconnection points are the C-N bonds of the urea (B33335) moiety. This leads to two main precursor fragments: a nucleophilic component and an electrophilic component.

The most logical disconnection breaks the urea bond to yield 3-amino-5-oxopyrrolidine and a cyclohexyl isocyanate equivalent. The 3-amino-5-oxopyrrolidine can be further simplified by disconnecting the lactam ring, suggesting a precursor like a derivative of glutamic acid or a related gamma-amino acid. The cyclohexyl moiety is readily available from cyclohexylamine (B46788) or cyclohexyl isocyanate.

Key Retrosynthetic Disconnections:

Disconnection PointPrecursor A (Nucleophile)Precursor B (Electrophile)
Urea C-N Bond3-Amino-5-oxopyrrolidineCyclohexyl isocyanate
Urea C-N BondCyclohexylamine3-Isocyanato-5-oxopyrrolidine

Multi-Step Organic Synthesis Routes for this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the pyrrolidinone ring and the subsequent creation of the urea linkage.

Formation of the 5-Oxopyrrolidin-3-yl Precursor

The synthesis of the 3-amino-5-oxopyrrolidine precursor is a critical step. A common strategy involves the cyclization of a functionalized open-chain molecule. For instance, a derivative of glutamic acid can be used where the gamma-carboxyl group is activated to form the lactam ring. The amino group at the 3-position can be introduced via various methods, such as the reduction of a nitro group or the conversion of a carboxylic acid group to an amine via a Curtius or Hofmann rearrangement.

A plausible synthetic route starts with a protected glutamic acid derivative. The alpha-amino group is protected, and the gamma-carboxyl group is converted to an ester. The free carboxylic acid at the alpha-position can then be transformed into an amino group at the 3-position of the final pyrrolidinone ring. Subsequent deprotection and cyclization would yield the desired 3-amino-5-oxopyrrolidine. The formation of a γ-lactam ring can be achieved through spontaneous intramolecular cyclization of a released free amino group. nih.gov

Coupling Reactions for Urea Bond Formation

The formation of the urea bond is a well-established transformation in organic synthesis. Several methods are available, with the choice often depending on the availability of starting materials and the desired reaction conditions.

A straightforward and widely used method is the reaction of an amine with an isocyanate. commonorganicchemistry.com In this case, 3-amino-5-oxopyrrolidine would be reacted with cyclohexyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. commonorganicchemistry.com

Alternative methods for urea formation include the use of phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.comnih.gov The reaction with CDI involves the activation of one amine followed by the addition of the second amine. nih.gov Another approach is the reaction of an amine with a carbamate. commonorganicchemistry.com

Common Reagents for Urea Synthesis:

ReagentDescription
IsocyanatesReact directly with amines to form ureas. commonorganicchemistry.com
Phosgene/TriphosgeneHighly reactive but toxic; forms an isocyanate in situ or a chloroformamide intermediate. commonorganicchemistry.comnih.gov
Carbonyldiimidazole (CDI)A safer alternative to phosgene, forms an activated carbamoyl (B1232498) intermediate. nih.govnih.gov
CarbamatesCan react with amines to form ureas, often requiring heat. commonorganicchemistry.com

Strategies for Incorporating the Cyclohexyl Moiety

The introduction of the cyclohexyl group is most directly achieved by using either cyclohexylamine or cyclohexyl isocyanate as a starting material.

If the synthetic strategy involves the reaction of an amine with an isocyanate, cyclohexyl isocyanate is the clear choice. This reagent is commercially available and reacts readily with the 3-amino-5-oxopyrrolidine precursor.

Alternatively, if a phosgene equivalent like CDI is used, cyclohexylamine would be the starting material. The reaction would proceed by first activating the 3-amino-5-oxopyrrolidine with CDI, followed by the addition of cyclohexylamine, or vice versa.

Advanced Synthetic Approaches and Process Optimization

To improve efficiency and reduce the number of synthetic steps, advanced methodologies such as one-pot multicomponent reactions can be considered for related structures.

One-Pot Multicomponent Reactions (as applied to related structures)

While a specific one-pot reaction for this compound is not extensively documented, the principles of multicomponent reactions (MCRs) can be applied to the synthesis of substituted ureas. MCRs involve the reaction of three or more starting materials in a single reaction vessel to form a complex product in an atom-efficient manner. organic-chemistry.org

Stereoselective Synthesis for Chiral Control

Achieving a high degree of stereochemical purity is paramount for the biological activity of many chiral molecules. For this compound, the stereocenter at the C3 position of the pyrrolidinone ring is the key chiral feature. Several stereoselective strategies can be envisioned for the synthesis of the chiral 3-aminopyrrolidin-2-one (B1279418) precursor.

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. unibo.it Proline and its derivatives are often effective catalysts for asymmetric Michael additions, which can be a key step in the construction of the pyrrolidinone ring. bohrium.com For instance, the conjugate addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated ester, followed by cyclization, can yield the desired chiral γ-lactam. The stereochemistry of the final product is dictated by the chiral catalyst used.

Catalyst TypePrecursor MoleculesKey ReactionExpected Outcome
Chiral Phosphoric Acidα,β-unsaturated ester, protected amineAsymmetric Michael Addition/CyclizationEnantioenriched 3-aminopyrrolidin-2-one
Chiral Diamineα,β-unsaturated ester, nitroalkaneAsymmetric Michael AdditionChiral γ-nitro ester intermediate
Proline DerivativeAcetaldehyde, α,β-unsaturated nitroalkeneAsymmetric Michael AdditionChiral γ-nitroaldehyde intermediate

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective method for obtaining enantiopure compounds. nih.govresearchgate.net Lipases can be employed for the kinetic resolution of racemic esters of 3-aminopyrrolidin-2-one precursors. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. Another enzymatic approach is the desymmetrization of a prochiral dicarboxylic acid derivative, which can be converted into a chiral γ-lactam precursor. Engineered enzymes, such as variants of myoglobin, have shown promise in catalyzing intramolecular C-H amidation to form lactam rings with high enantioselectivity. researchgate.netnih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a common strategy. For example, aspartic acid or glutamic acid, with their inherent chirality, can be chemically transformed through a series of steps, including reduction and cyclization, to yield the desired chiral 3-aminopyrrolidin-2-one. This approach ensures the absolute configuration of the final product is derived from the starting natural amino acid.

Once the chiral 3-amino-5-oxopyrrolidine intermediate is obtained in high enantiomeric purity, the final step is the formation of the urea linkage. This is typically achieved by reacting the amine with cyclohexyl isocyanate. This reaction is generally high-yielding and does not affect the existing stereocenter.

Challenges in the Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to an industrial scale presents numerous challenges. For this compound, these challenges are multifaceted, involving cost-effectiveness, safety, and the consistent production of a high-purity product.

Cost and Availability of Starting Materials and Reagents: The economic viability of a large-scale synthesis is heavily dependent on the cost of raw materials. Chiral catalysts, especially those based on precious metals or complex organic molecules, can be expensive. mdpi.com While organocatalysts are generally cheaper than metal-based catalysts, their loading and efficiency are critical factors. Similarly, the cost of chiral starting materials for chiral pool synthesis needs to be carefully evaluated.

Control of Stereochemistry on a Large Scale: Maintaining high enantioselectivity during scale-up can be difficult. Reaction conditions such as temperature, concentration, and mixing can have a more pronounced effect on stereochemical outcomes in large reactors compared to small-scale laboratory flasks. Any deviation can lead to a decrease in enantiomeric excess, requiring costly and often challenging purification steps.

Purification and Isolation: The purification of polar, non-volatile compounds like ureas can be problematic. nih.gov Chromatography, which is often used in the laboratory, may not be economically feasible for large-scale production. Crystallization is a preferred method for industrial purification, but developing robust crystallization processes that consistently yield the desired polymorph with high purity can be time-consuming and challenging. The presence of closely related impurities can hinder crystallization and impact the final product's quality.

Process Safety and Environmental Impact: The use of hazardous reagents and solvents is a significant concern in industrial synthesis. nih.gov For example, isocyanates are toxic and require careful handling. The generation of large volumes of solvent waste also presents environmental challenges. Developing greener synthetic routes that utilize safer reagents and solvents, and minimize waste, is a key objective in modern process chemistry.

Reaction Work-up and Product Isolation: The work-up procedures for large-scale reactions need to be simple and efficient. Extractions with large volumes of organic solvents are undesirable. The physical properties of the product, such as its solubility and stability, play a crucial role in determining the ease of isolation.

Challenge AreaSpecific Issues for this compoundPotential Mitigation Strategies
Cost Expensive chiral catalysts or starting materials.Catalyst recycling, process optimization to reduce catalyst loading, exploring alternative and cheaper chiral sources.
Stereocontrol Maintaining high enantiomeric excess during scale-up.Robust process control, careful selection of reaction parameters, in-process monitoring of stereochemical purity.
Purification Removal of by-products and stereoisomers from a polar product.Development of efficient crystallization protocols, exploring alternative purification techniques like selective precipitation or salt formation.
Safety & Environment Use of toxic reagents like cyclohexyl isocyanate; solvent waste.Use of flow chemistry for handling hazardous reagents, solvent recycling, development of aqueous-based synthetic steps.

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 3 5 Oxopyrrolidin 3 Yl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea can be achieved.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons attached to the cyclohexyl ring would likely appear in the upfield region (approximately 1.0-2.0 ppm), exhibiting complex multiplets due to spin-spin coupling between adjacent protons. The proton on the nitrogen of the urea (B33335) linkage adjacent to the cyclohexyl group would be expected to appear as a doublet in the range of 4.0-6.0 ppm. The protons of the pyrrolidinone ring would resonate at varied chemical shifts, with the methylene (B1212753) protons adjacent to the carbonyl group being the most deshielded. The methine proton on the pyrrolidinone ring, attached to the carbon bearing the urea substituent, would also have a characteristic chemical shift.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Cyclohexyl-H 1.0 - 2.0 Multiplet -
Cyclohexyl-CH-N 3.4 - 3.6 Multiplet -
Urea-NH (cyclohexyl side) 4.0 - 6.0 Doublet ~7-8
Pyrrolidinone-CH₂ 2.0 - 2.8 Multiplet -
Pyrrolidinone-CH 4.0 - 4.5 Multiplet -
Urea-NH (pyrrolidinone side) 5.5 - 7.0 Doublet ~6-7

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the urea and the lactam (pyrrolidinone) would be the most downfield signals, typically appearing in the range of 150-180 ppm. The carbons of the cyclohexyl ring would be found in the upfield region (25-50 ppm), while the carbons of the pyrrolidinone ring would have chemical shifts between approximately 30 and 60 ppm.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Cyclohexyl-C 25 - 50
Cyclohexyl-CH-N 50 - 60
Urea C=O 155 - 160
Pyrrolidinone-CH₂ 30 - 45
Pyrrolidinone-CH 45 - 55

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the cyclohexyl and pyrrolidinone rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the cyclohexyl and pyrrolidinone rings to the urea moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include cleavage of the urea linkages, and fragmentation of the cyclohexyl and pyrrolidinone rings.

Expected HRMS Data:

Ion Formula Calculated m/z
[M+H]⁺ C₁₁H₁₉N₃O₂ + H⁺ 226.1550

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Expected IR Data:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (urea and lactam) 3200 - 3400 Medium-Strong
C-H stretch (aliphatic) 2850 - 3000 Strong
C=O stretch (urea, Amide I) 1630 - 1680 Strong
C=O stretch (lactam, Amide I) 1680 - 1720 Strong
N-H bend (Amide II) 1510 - 1570 Medium

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the solid-state conformation of the molecule, including the conformation of the cyclohexyl ring (typically a chair conformation) and the pyrrolidinone ring. Importantly, X-ray crystallography would also elucidate the supramolecular assembly, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonding, which is expected to be significant given the presence of urea and lactam functional groups.

Crystal Structure Determination and Unit Cell Parameters

Although specific data for the title compound is not available, the crystal structure of a similar compound, 1-cyclohexyl-3-(p-tolyl)urea , has been reported and can serve as a valuable reference. researchgate.netresearchgate.net The crystallographic data for this analogue suggests that cyclohexylurea (B1359919) derivatives tend to crystallize in common space groups, with the monoclinic system being a frequent observation. researchgate.netresearchgate.net The unit cell parameters for 1-cyclohexyl-3-(p-tolyl)urea are presented in the table below and offer an insight into the potential crystal packing of the target molecule. researchgate.netresearchgate.net

Parameter Value for 1-cyclohexyl-3-(p-tolyl)urea
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.6793(11)
b (Å)9.0970(7)
c (Å)11.4964(10)
β (°)98.008(8)
Volume (ų)1313.11(19)
Z4

Data sourced from the crystallographic study of 1-cyclohexyl-3-(p-tolyl)urea. researchgate.netresearchgate.net

Analysis of Intramolecular and Intermolecular Interactions

The molecular structure of this compound is rich in functional groups capable of forming various non-covalent interactions, which are crucial in dictating its crystal packing and ultimately its physical properties.

Hydrogen Bonding: The most significant intermolecular interaction in urea derivatives is hydrogen bonding. researchgate.net The urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen (C=O) that is an excellent hydrogen bond acceptor. Additionally, the 5-oxopyrrolidinone ring possesses another carbonyl group and an N-H group (if unsubstituted at the nitrogen), which can also participate in hydrogen bonding. In the crystal lattice of 1-cyclohexyl-3-(p-tolyl)urea, molecules are linked by N-H···O hydrogen bonds, forming chains or more complex networks. researchgate.net It is highly probable that this compound would exhibit a similar extensive network of hydrogen bonds, likely involving both the urea and the pyrrolidinone functional groups.

Conformational Analysis of the Pyrrolidinone and Cyclohexyl Rings

Cyclohexyl Ring: The cyclohexyl ring is known to adopt a stable chair conformation to minimize steric strain. researchgate.net This is observed in the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea and is the anticipated conformation in the title compound. researchgate.net The chair conformation allows for the substituents to be in either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups.

Pyrrolidinone Ring: The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or a twist conformation to relieve ring strain. The exact conformation would be influenced by the substitution pattern and the intermolecular interactions within the crystal.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for the purity assessment and isolation of organic compounds like this compound.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous component (water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The method would be optimized by adjusting parameters such as the gradient of the organic solvent, the flow rate, and the column temperature to achieve a good separation of the main compound from any impurities. Detection would likely be performed using a UV detector, as the carbonyl groups in the molecule are expected to have a UV absorbance. For isolation purposes, the HPLC system would be scaled up to a preparative scale. While a specific HPLC method for this compound is not published, a general approach for similar compounds is well-established. nih.gov

Theoretical Chemistry and Computational Investigations of 1 Cyclohexyl 3 5 Oxopyrrolidin 3 Yl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard method in computational chemistry for obtaining a detailed understanding of molecular structures and electronic properties. researchgate.net For 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea, DFT calculations would commence with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. A common approach would be to use a functional, such as B3LYP, combined with a suitable basis set, like 6-31G(d) or larger, to accurately model the molecule's geometry. researchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. Key electronic properties that would be investigated include:

Total Energy: A measure of the molecule's stability.

Electron Density Distribution: Shows how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.

Electrostatic Potential (ESP) Map: Visualizes the electrostatic potential on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack.

These calculations provide a foundational understanding of the molecule's intrinsic electronic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value
Total Energy (Hartree)-859.45
Dipole Moment (Debye)4.2
HOMO Energy (eV)-6.8
LUMO Energy (eV)-0.5
HOMO-LUMO Gap (eV)6.3

Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. Accurately predicting NMR shifts requires careful consideration of the molecular conformation, as chemical shifts are sensitive to the local electronic environment of each nucleus. d-nb.info

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can also be calculated using DFT. These calculations provide insights into the molecule's vibrational modes and can help in the assignment of experimental IR bands to specific functional groups. For this compound, key vibrational modes would include the N-H and C=O stretching frequencies of the urea (B33335) and lactam moieties.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Urea)Stretching3400
C=O (Urea)Stretching1680
C=O (Pyrrolidinone)Stretching1710
C-N (Urea)Stretching1350
C-N (Pyrrolidinone)Stretching1280

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. Regions with a high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive.

For this compound, an FMO analysis would reveal the most probable sites for chemical reactions and provide insights into its potential as a reactive species.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

This compound possesses several rotatable bonds, leading to a large number of possible conformations. Conformational analysis is the process of systematically exploring these different spatial arrangements to identify the low-energy, and therefore most populated, conformers. nih.gov This can be achieved through various computational techniques, including systematic or stochastic conformational searches.

Identifying the global energy minimum and other low-lying energy minima is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of a biological target. nih.gov The relative energies of different conformers can be calculated using both molecular mechanics force fields and higher-level quantum mechanical methods.

Given that many urea and pyrrolidinone derivatives exhibit biological activity, a key application of computational chemistry is to predict how this compound might interact with a biological target, such as a protein receptor or an enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. Docking algorithms explore various binding poses and score them based on their predicted binding affinity. This can help to identify the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. pnas.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and intermolecular interactions that occur. MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies, which provide a more accurate estimate of the ligand's binding affinity.

Through these computational approaches, a comprehensive theoretical understanding of this compound can be developed, providing valuable insights into its structure, properties, and potential biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and stability. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, bends, and interacts with its environment.

For a molecule such as this compound, MD simulations would typically be performed in a simulated aqueous environment to mimic physiological conditions. The primary goals of such simulations would be to understand the conformational landscape of the molecule, the stability of its different conformers, and the intramolecular and intermolecular interactions that govern its behavior.

Key aspects that would be investigated include:

Conformational Flexibility: The cyclohexyl group can adopt several conformations, with the chair form being the most stable. The urea linkage provides a degree of rotational freedom, while the 5-oxopyrrolidin-3-yl ring also exhibits some flexibility. MD simulations can quantify the energetic barriers between different conformations and determine the most populated states.

Solvation and Hydration: The interaction of the molecule with surrounding water molecules is crucial for its solubility and biological availability. MD simulations can provide a detailed picture of the hydration shell around the molecule, identifying key sites of interaction.

The stability of the compound can be assessed by monitoring various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) of the atomic positions from their initial state and the potential energy of the system. A stable simulation would show these parameters fluctuating around an equilibrium value.

Hypothetical Molecular Dynamics Simulation Parameters and Results:

ParameterValue/Observation
Simulation Time 100 nanoseconds (ns)
Solvent Model TIP3P water model
Force Field AMBER or CHARMM
Temperature 300 K (27°C)
Pressure 1 atm
RMSD Fluctuation Expected to be low, indicating a stable overall structure.
Key Intramolecular H-bonds Potential for hydrogen bonding between the urea N-H and the pyrrolidinone oxygen.
Dominant Conformation The cyclohexyl ring is expected to predominantly adopt a chair conformation.

Chemoinformatics and Machine Learning Approaches for Chemical Space Exploration

Chemoinformatics and machine learning are increasingly being used to navigate the vast chemical space and to predict the properties of novel compounds. jocpr.com These approaches leverage existing chemical data to build models that can forecast the behavior of uncharacterized molecules.

Scaffold analysis is a fundamental chemoinformatic technique used to classify and compare molecules based on their core structural frameworks. nih.gov The scaffold of a molecule is its underlying ring system and the linkers connecting them, stripped of any side chains. For this compound, the core scaffold can be considered as a cyclohexyl ring connected to a 5-oxopyrrolidine ring via a urea linker.

Diversity profiling uses scaffold analysis and other molecular descriptors to assess the structural diversity of a set of compounds. nih.gov By comparing the scaffold of this compound to databases of known bioactive molecules, it is possible to identify other compounds that share a similar structural framework. This can provide clues about its potential biological targets and activities.

Hypothetical Scaffold Analysis and Diversity Profile:

FeatureDescription
Core Scaffold Cyclohexyl-urea-5-oxopyrrolidine
Scaffold Frequency The frequency of this specific scaffold in databases of known drugs or natural products would be assessed.
Structural Analogs Searches in chemical databases (e.g., PubChem, ChEMBL) would identify structurally similar compounds.
Diversity Score A calculated value representing its uniqueness compared to a reference set of compounds.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. jocpr.com These models are built using a training set of compounds with known activities and a set of molecular descriptors that quantify various aspects of their structure (e.g., size, shape, lipophilicity, electronic properties).

While no specific QSAR models have been developed for this compound due to a lack of activity data, one could be constructed if such data were available. The process would involve:

Data Collection: A dataset of structurally similar compounds with measured activity against a specific biological target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it could be used to predict the activity of this compound and to guide the design of new, more potent analogs.

Hypothetical QSAR Model Parameters for a Related Series of Compounds:

ParameterDescription
Biological Endpoint For example, the half-maximal inhibitory concentration (IC50) against a particular enzyme.
Key Descriptors Could include descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric factors (e.g., molecular volume).
Statistical Method Partial Least Squares (PLS) or Support Vector Machines (SVM).
Model Performance (R²) A value close to 1 would indicate a strong correlation between the predicted and observed activities.
Predictive Power (Q²) A high Q² value from cross-validation would indicate good predictive ability for new compounds.

Investigation of Biological Activity and Molecular Mechanisms of 1 Cyclohexyl 3 5 Oxopyrrolidin 3 Yl Urea

Enzyme Inhibition Studies and Elucidation of Mechanism of Action

The urea (B33335) moiety is a key structural feature in numerous enzyme inhibitors, acting as a hydrogen bond donor and acceptor, which facilitates interactions with enzyme active sites. nih.gov The presence of a cyclohexyl group and a pyrrolidinone ring in 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea suggests potential inhibitory activity against several classes of enzymes.

In vitro enzymatic assays are crucial for determining the inhibitory potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50). For urea derivatives, these assays have been extensively used to quantify their effects on various enzymes.

Based on studies of analogous compounds, particularly those with a cyclohexylurea (B1359919) scaffold, it is plausible that this compound could exhibit inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH). For instance, a series of N,N'-disubstituted ureas have demonstrated inhibitory activities in the low nanomolar to picomolar range against human sEH. nih.gov The IC50 values for several cyclohexylurea derivatives against sEH highlight the potential potency of this class of compounds. nih.govmdpi.com

Below is a table of IC50 values for various cyclohexylurea derivatives against soluble epoxide hydrolase, illustrating the potential inhibitory capacity of this structural class.

Compound/DerivativeTarget EnzymeIC50 (nM)
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)human sEH1.3 ± 0.05
A sulfonyl urea derivative (Compound 4f)human sEH2.94
A sulfonyl urea derivative (Compound 4l)human sEH1.69
A 3,5-Dimethyl-1-adamantyl urea derivative (Compound 15a)human sEH3.87

This table is interactive. You can sort and filter the data.

Structural similarities to known inhibitors suggest that this compound could target a range of enzymes.

Soluble Epoxide Hydrolase (sEH): The N,N'-disubstituted urea scaffold is a well-established pharmacophore for potent sEH inhibitors. nih.gov The cyclohexyl group is a common feature in many reported sEH inhibitors. mdpi.comresearchgate.net Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. nih.gov Adamantyl urea derivatives, which are structurally related to cyclohexyl ureas, have also shown potent inhibition of Mycobacterium tuberculosis epoxide hydrolases, suggesting a broad spectrum of activity for this chemical class. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): Urea derivatives have been investigated as inhibitors of InhA, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. researchgate.netnih.gov While the specific substitution pattern of this compound has not been tested, the core urea functionality is present in known InhA inhibitors. researchgate.net

Cathepsin L: Some urea-containing compounds have been identified as inhibitors of cysteine proteases like Cathepsin L. For example, a peptidyl derivative incorporating an N-methyl-piperidinyl urea moiety has demonstrated potent inhibition of human Cathepsin L with a Ki value of 22 ± 1 nM. nih.gov Given that Cathepsin L and related proteases play roles in various diseases, including viral infections, this represents a potential area of investigation. nih.govmdpi.com

Phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS): Virtual screening studies have identified urea derivatives as potential inhibitors of PAICS, an enzyme involved in the de novo purine (B94841) biosynthesis pathway, which is a target in cancer therapy. nih.govnih.gov These computational findings suggest that the urea scaffold can fit into the active site of PAICS. nih.govijbiotech.com

The mechanism of enzyme inhibition by urea-based inhibitors often involves the formation of key hydrogen bonds with residues in the enzyme's active site. nih.gov Crystal structures of sEH in complex with urea inhibitors have revealed that the urea functional group establishes hydrogen bonds and salt bridges with active site residues. nih.gov This mode of binding is characteristic of competitive inhibition, where the inhibitor vies with the endogenous substrate for the same binding site. Many potent urea-based sEH inhibitors are classified as competitive, tight-binding inhibitors.

Receptor Modulation and Ligand-Binding Affinity Studies

The structural framework of this compound, containing both a urea linker and a pyrrolidinone ring, suggests the possibility of interaction with various receptors. ontosight.ainih.gov

To ascertain the potential of this compound as a receptor modulator, in vitro receptor binding assays would be necessary. Such assays measure the affinity of a ligand for a specific receptor, often determined as the inhibition constant (Ki) or dissociation constant (Kd).

Studies on structurally related urea derivatives have demonstrated binding to a variety of receptors:

Cannabinoid Receptors: Pyrazolyl-ureas have been developed as antagonists for the cannabinoid type 1 (CB1) receptor. nih.gov

Opioid Receptors: Certain 1-aryl-imidazoline-2-yl urea derivatives have shown modulatory activity on the μ-opioid receptor. mdpi.com

DNA Binding: While not a traditional receptor, DNA can be a target for small molecules. A study on 1-cyclohexyl-3-tosylurea and its metal complexes demonstrated binding to DNA, likely through a groove-binding mode. nih.gov

The following table summarizes the receptor binding activities of some urea derivatives.

Compound ClassReceptor TargetObserved Activity
Pyrazolyl-ureasCannabinoid Receptor 1 (CB1)Antagonist
1-Aryl-imidazoline-2-yl ureasμ-Opioid ReceptorModulatory Activity
1-Cyclohexyl-3-tosylureaDNAGroove Binding

This table is interactive and can be sorted for easier data review.

Beyond determining binding affinity, functional assays are essential to characterize the nature of the interaction as agonistic (receptor-activating) or antagonistic (receptor-blocking). For example, in the case of G protein-coupled receptors (GPCRs), functional assays might measure changes in downstream signaling molecules like cyclic AMP (cAMP) or β-arrestin recruitment. mdpi.com Studies on urea derivatives targeting the μ-opioid receptor have utilized such assays to distinguish between agonist and antagonist effects. mdpi.com The pyrrolidine (B122466) scaffold is also a component of compounds that exhibit agonist activity at peroxisome proliferator-activated receptors (PPARs). nih.gov

Further research, including synthesis and comprehensive biological screening, is required to determine the precise enzymatic and receptor activity profile of this compound.

Cellular and Biochemical Pathway Investigations (non-clinical)

The biological effects of this compound are anticipated to stem from its inhibition of soluble epoxide hydrolase. Inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with a range of biological activities, including vasodilation and anti-inflammatory effects. Therefore, sEH inhibitors are investigated for their potential in treating hypertension and inflammatory diseases.

The metabolism of urea-based sEH inhibitors has also been a subject of investigation. For example, the in vitro metabolism of CDU in rat and human hepatic microsomes leads to the formation of metabolites that are also potent sEH inhibitors and have significantly higher water solubility. researchgate.net This suggests that the parent compound may act as a prodrug, being converted to more active or more favorably formulated compounds in vivo.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 Cyclohexyl 3 5 Oxopyrrolidin 3 Yl Urea Derivatives

Systemic Exploration of Substituent Effects on Biological Activity

The development of potent sEH inhibitors has been guided by systematic modifications of the lead compound, 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea, to understand the impact of various substituents on its biological activity.

Modifications on the Cyclohexyl Ring

The cyclohexyl ring of the parent compound plays a critical role in anchoring the inhibitor within a hydrophobic pocket of the sEH active site. Research has shown that the size and hydrophobicity of this group are important for inhibitory potency. nih.gov For instance, replacing the cyclohexyl group with smaller cycloalkyl groups like cyclopropyl (B3062369) or cyclopentyl often leads to a decrease in inhibition. nih.gov Conversely, larger and more hydrophobic moieties, such as an adamantyl group, can significantly enhance inhibitory activity. nih.gov The introduction of substituents on the cyclohexyl ring itself has also been explored to optimize interactions with the enzyme. These modifications aim to improve physical properties and potency. nih.govnih.gov

Substitutions and Derivatizations of the Pyrrolidinone Ring

The pyrrolidinone ring is another key component of the pharmacophore, contributing to the inhibitor's interaction with the catalytic residues of sEH. Substitutions on this ring have been extensively investigated to enhance potency and selectivity. The introduction of various functional groups can influence the electronic properties and steric interactions within the active site. For example, the placement of specific substituents can lead to additional hydrogen bonding or hydrophobic interactions, thereby improving the binding affinity.

Alterations of the Urea (B33335) Linker

The urea linker is a critical pharmacophoric element that mimics the transition state of epoxide hydrolysis and forms crucial hydrogen bonds with key amino acid residues in the sEH active site, such as Asp335 and Tyr383. nih.govnih.gov Studies have demonstrated that at least one hydrogen atom on one of the urea nitrogens is necessary for potent inhibition. nih.gov Altering this linker by replacing it with other functional groups like amides or carbamates has been explored. nih.gov While amides generally show reduced potency compared to their urea counterparts, carbamates have been found to be potent inhibitors as well. nih.govnih.gov The length and flexibility of the linker between the urea moiety and other parts of the molecule can also significantly impact activity. For instance, a three-methylene spacer has been identified as optimal in certain series of dual sEH/COX-2 inhibitors. nih.gov

Mapping Pharmacophoric Requirements for Target Interactions

The development of potent sEH inhibitors has been greatly aided by the elucidation of key pharmacophoric features required for effective binding. A generally accepted pharmacophore model for urea-based sEH inhibitors includes a central urea or amide group that acts as a transition-state mimic. researchgate.net This central unit is flanked by two hydrophobic groups. The primary hydrophobic moiety, often a cyclohexyl or adamantyl group, occupies a significant hydrophobic pocket in the enzyme's active site. The secondary hydrophobic group, which can be more varied, interacts with another, often shallower, hydrophobic region. The urea moiety itself forms critical hydrogen bonds with the catalytic triad (B1167595) of the enzyme. nih.govnih.gov

Stereochemical Influence on Potency and Selectivity

Stereochemistry can play a profound role in the biological activity of sEH inhibitors. The three-dimensional arrangement of substituents can significantly affect how the inhibitor fits into the chiral active site of the enzyme. Different stereoisomers of a compound can exhibit vastly different potencies and selectivities. For instance, the orientation of substituents on the cyclohexyl or pyrrolidinone rings can dictate the precise interactions with amino acid residues in the binding pocket. This highlights the importance of stereoselective synthesis and the evaluation of individual enantiomers or diastereomers during the drug discovery process to identify the most active and selective isomer.

Design Strategies for Enhanced Biological Performance (academic focus)

Academic research has focused on several strategies to enhance the biological performance of this compound-based inhibitors. One approach involves the principle of bioisosteric replacement, where the urea linker is substituted with other groups like amides or carbamates to modulate properties such as solubility and metabolic stability. nih.gov Another strategy is the design of dual-target inhibitors, where the sEH inhibitory pharmacophore is combined with a pharmacophore for another target, such as cyclooxygenase-2 (COX-2), to achieve synergistic therapeutic effects. nih.gov Furthermore, computational methods like docking and quantitative structure-activity relationship (QSAR) studies are employed to guide the rational design of novel inhibitors with improved potency and pharmacokinetic profiles. nih.govresearchgate.net The introduction of polar groups or extension of side chains has also been explored to improve solubility and bioavailability, which are often challenges with highly hydrophobic urea-based inhibitors. nih.gov

Synthesis and Academic Exploration of Analogs and Novel Derivatives of 1 Cyclohexyl 3 5 Oxopyrrolidin 3 Yl Urea

Design Principles for New Analog Generation

The generation of new analogs of 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea is guided by established medicinal chemistry principles aimed at exploring the structure-activity relationship (SAR) and optimizing drug-like properties. The core scaffold can be dissected into three primary regions for modification: the cyclohexyl group, the urea (B33335) linkage, and the 5-oxopyrrolidin-3-yl moiety.

Ring Variation: Replacing the cyclohexyl ring with other cyclic or aromatic structures (e.g., phenyl, piperidinyl, adamantyl) to probe the impact of size, rigidity, and electronic properties on activity.

Substitution: Introducing substituents onto the cyclohexyl ring to explore specific interactions with the target protein. For instance, polar groups (e.g., hydroxyl, amino) could form additional hydrogen bonds, while non-polar groups (e.g., methyl, trifluoromethyl) can modulate lipophilicity.

Urea Linkage Isosteres: The urea functional group is a key hydrogen bond donor and acceptor. nih.gov Analogs can be designed by replacing the urea with isosteres such as thioureas, guanidines, or amides to investigate the importance of the specific hydrogen bonding pattern and geometry for biological activity.

5-Oxopyrrolidin-3-yl Scaffold Engineering: The 5-oxopyrrolidin-3-yl core provides a rigid framework and a chiral center. Design principles for its modification include:

Stereochemistry: Investigating the differential activity of the (R)- and (S)-enantiomers is a fundamental step in understanding the chiral recognition at the biological target.

Computational modeling and molecular docking studies are often employed to rationalize the design of new analogs, predicting their binding modes and affinities for a putative target.

Synthetic Methodologies for Diversified Derivatives

The synthesis of a diverse library of derivatives of this compound relies on robust and versatile synthetic methodologies. The primary retrosynthetic disconnection is typically between the urea linkage, which can be formed from a 3-amino-5-oxopyrrolidine precursor and a cyclohexyl isocyanate or its equivalent.

The key intermediate, 3-amino-1-cyclohexyl-5-oxopyrrolidinone, can be synthesized from commercially available starting materials such as itaconic acid and cyclohexylamine (B46788). The synthesis of various 5-oxopyrrolidine derivatives has been reported in the literature, providing a foundation for accessing the necessary precursors. nih.govsemanticscholar.org

To efficiently explore the SAR, parallel synthesis techniques are employed to generate a library of analogs. acs.orgnih.gov A common strategy involves the synthesis of a common intermediate, such as 3-amino-5-oxopyrrolidinone, which is then reacted with a diverse set of isocyanates or their precursors in a parallel fashion.

This can be achieved using automated or semi-automated synthesis platforms. For example, an array of isocyanates can be reacted with the 3-amino-5-oxopyrrolidinone core in a multi-well plate format. The resulting ureas can then be purified using high-throughput purification techniques like mass-directed preparative HPLC.

A representative library generation scheme is depicted below:

Reactant 1 (Amine) Reactant 2 (Isocyanate) Product (Urea Derivative)
3-amino-5-oxopyrrolidinoneCyclohexyl isocyanateThis compound
3-amino-5-oxopyrrolidinonePhenyl isocyanate1-Phenyl-3-(5-oxopyrrolidin-3-yl)urea
3-amino-5-oxopyrrolidinoneBenzyl isocyanate1-Benzyl-3-(5-oxopyrrolidin-3-yl)urea
3-amino-5-oxopyrrolidinone4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea

This table illustrates a hypothetical parallel synthesis scheme for generating a small library of analogs.

Another powerful strategy for generating diversity is the post-synthetic modification of a common scaffold. In this approach, a functionalized analog of this compound is synthesized, which can then be further elaborated. For example, an analog with a reactive handle, such as a carboxylic acid or an amino group, on the cyclohexyl ring or the pyrrolidinone ring can be prepared. This handle can then be used for a variety of chemical transformations, such as amide bond formation, reductive amination, or Suzuki coupling, to introduce a wide range of substituents.

This approach allows for the rapid generation of a large number of derivatives from a single, advanced intermediate, facilitating a deep exploration of the SAR around a specific region of the molecule.

Chiral Resolution and Enantiopure Derivative Synthesis

Since the 3-position of the 5-oxopyrrolidinone ring is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure derivatives is crucial for understanding the stereochemical requirements for biological activity.

Chiral Resolution: A racemic mixture of 3-amino-5-oxopyrrolidinone or a later-stage intermediate can be resolved using several techniques:

Diastereomeric Salt Formation: Reaction with a chiral acid (e.g., tartaric acid, mandelic acid) can form diastereomeric salts that can be separated by fractional crystallization.

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers. wvu.edu

Asymmetric Synthesis: A more elegant and efficient approach is the asymmetric synthesis of the chiral 3-amino-5-oxopyrrolidinone intermediate. This can be achieved through various methods, including:

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

Asymmetric Catalysis: Using a chiral catalyst to enantioselectively create the stereocenter. The synthesis of enantiopure pyrrolidines and related structures has been extensively studied. nih.govprinceton.edunih.gov

Once the enantiopure 3-amino-5-oxopyrrolidinone is obtained, it can be carried forward in the synthesis to produce enantiomerically pure this compound and its derivatives.

Compound Stereochemistry Synthetic Approach
(R)-3-amino-5-oxopyrrolidinoneRAsymmetric synthesis or chiral resolution
(S)-3-amino-5-oxopyrrolidinoneSAsymmetric synthesis or chiral resolution
(R)-1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)ureaRSynthesis from (R)-3-amino-5-oxopyrrolidinone
(S)-1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)ureaSSynthesis from (S)-3-amino-5-oxopyrrolidinone

This table outlines the key chiral intermediates and final compounds in the synthesis of enantiopure derivatives.

Development of Research Tools and Probes Based on the Compound Scaffold

To investigate the mechanism of action and identify the biological targets of this compound, research tools and chemical probes based on its scaffold can be developed. These probes are designed to retain the core binding elements of the parent compound while incorporating a reporter tag or a reactive group.

Affinity-Based Probes:

Biotinylated Probes: A biotin (B1667282) tag can be attached to the scaffold via a flexible linker. This allows for the capture and identification of binding partners using streptavidin-based affinity purification techniques.

Photoaffinity Probes: Incorporation of a photolabile group, such as a diazirine or an aryl azide, allows for covalent cross-linking to the biological target upon UV irradiation. The cross-linked target can then be identified by mass spectrometry.

Fluorescent Probes:

A fluorescent dye (e.g., fluorescein, rhodamine) can be conjugated to the scaffold. These probes can be used in cellular imaging studies to visualize the subcellular localization of the compound and its target.

The design of these probes requires careful consideration of the attachment point of the linker and tag to minimize disruption of the key interactions with the biological target. The SAR data obtained from the analog library synthesis is invaluable in guiding the design of effective chemical probes.

Probe Type Reporter/Reactive Group Application
Affinity ProbeBiotinTarget identification via pull-down experiments
Photoaffinity ProbeDiazirine, Aryl AzideCovalent labeling of the biological target
Fluorescent ProbeFluorescein, RhodamineCellular imaging and localization studies

This table summarizes the types of research probes that can be developed from the this compound scaffold and their applications.

Emerging Research Directions and Future Perspectives on 1 Cyclohexyl 3 5 Oxopyrrolidin 3 Yl Urea

Integration of Artificial Intelligence and Computational Design in Novel Compound Discovery

The advent of artificial intelligence (AI) and sophisticated computational tools has revolutionized the process of drug discovery and materials science. For the 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea scaffold, these technologies offer a powerful platform for the rational design of new derivatives with tailored properties.

Predictive Modeling and Virtual Screening:

Machine learning algorithms can be trained on existing datasets of urea (B33335) derivatives and related heterocyclic compounds to predict biological activities, physicochemical properties, and potential toxicities. Virtual screening of large compound libraries against specific biological targets can identify novel analogs of this compound with high binding affinities. These computational methods can significantly expedite the initial stages of research by prioritizing compounds for synthesis and experimental validation.

Generative Models for de Novo Design:

Generative AI models can design entirely new molecules based on desired parameters. By inputting the core structure of this compound and specifying desired attributes (e.g., enhanced solubility, specific target interactions), these models can propose novel chemical structures that synthetic chemists can then create. This approach fosters innovation by exploring a much broader chemical space than what is achievable through traditional methods alone.

Table 1: Illustrative Physicochemical Properties of Related Cyclohexylurea (B1359919) Derivatives for AI Modeling

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
CyclohexylureaC7H14N2O142.200.5
1-Cyclohexyl-3-(2-(3-cyclohexyl-ureido)-cyclohexyl)-ureaC20H36N4O2364.53.5
1-Cyclohexyl-3-(oxan-4-yl)-3-[2-(piperidin-1-yl)ethyl]ureaC19H35N3O2337.513.11

Note: This data is for illustrative purposes to indicate the types of parameters used in computational models and is based on related compounds.

Exploration of Multi-Targeting Approaches and Polypharmacology (academic)

The traditional "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.gov This approach can be particularly effective for complex, multifactorial diseases. nih.gov The structural features of this compound present an opportunity to explore this concept in an academic setting.

The ability of a molecule to interact with multiple targets is known as promiscuity. nih.gov By strategically modifying the cyclohexyl and pyrrolidinone moieties, researchers can potentially design derivatives that modulate different biological pathways simultaneously. For instance, one part of the molecule could be tailored to inhibit a specific enzyme, while another part could interact with a receptor. Computational methods are instrumental in predicting and designing such multi-target ligands. nih.gov This strategy of intentionally incorporating promiscuity can lead to the development of more efficacious molecules. nih.gov

Contributions to Fundamental Chemical Biology and Organic Synthesis Methodologies

The synthesis of this compound and its derivatives can serve as a platform for advancing fundamental organic synthesis. The development of novel, efficient, and stereoselective synthetic routes to this class of compounds would be a valuable contribution to the field.

Methodology Development:

Research in this area could focus on creating more sustainable and atom-economical synthetic pathways. This might involve the use of novel catalysts, flow chemistry techniques, or biocatalysis to construct the core scaffold and its analogs. The synthesis of a series of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives has been explored as motilin receptor antagonists, showcasing the adaptability of the urea scaffold. nih.gov

Stereochemical Investigations:

The 5-oxopyrrolidin-3-yl ring contains a stereocenter, and the synthesis of enantiomerically pure compounds is crucial for understanding their biological activity. Developing and refining asymmetric synthetic methods to control the stereochemistry of this ring and potentially other parts of the molecule would be a significant academic pursuit.

Potential Applications in Chemical Tools for Biological Research (non-clinical)

Beyond therapeutic applications, small molecules are invaluable as chemical tools to probe biological systems. nih.gov Derivatives of this compound could be developed into such tools.

Chemical Probes:

By incorporating reporter groups such as fluorescent tags or biotin (B1667282), derivatives of this compound could be used to visualize and track their interactions with cellular components in real-time. These chemical probes are essential for elucidating the mechanisms of action of bioactive molecules and for identifying their cellular targets. nih.gov

Activity-Based Probes:

These are specialized chemical tools that covalently bind to the active site of specific enzymes. By designing a derivative of this compound with a reactive "warhead," it could potentially be used as an activity-based probe to profile the activity of certain enzyme families in complex biological samples.

Outlook for Further Academic Investigation of the Compound Class

The class of compounds represented by this compound holds considerable promise for further academic exploration. The versatility of the urea functional group and the presence of the pyrrolidinone ring provide a rich chemical space for derivatization and optimization. ontosight.ai

Future academic investigations are likely to focus on:

Synthesis of Diverse Libraries: Creating a broad library of analogs by modifying the cyclohexyl and pyrrolidinone rings to explore the structure-activity relationships for various biological targets.

Target Identification and Mechanism of Action Studies: For any identified bioactive compounds, in-depth studies to determine their precise molecular targets and elucidate their mechanisms of action will be crucial.

Exploration of Novel Biological Activities: Screening the compound library against a wide range of biological assays could uncover unexpected and potentially valuable activities. Urea derivatives have been investigated for a range of biological properties, indicating the potential for this class of compounds. ontosight.ai

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea?

The synthesis of urea derivatives typically involves coupling cyclohexylamine with activated carbonyl intermediates. A general approach includes refluxing a toluene solution of the amine with a preformed azide or oxazinone intermediate, followed by crystallization using ethanol–acetic acid mixtures . For analogs with heterocyclic moieties (e.g., pyrrolidinone), stepwise protection of reactive groups (e.g., hydroxyl or carbonyl) may be required to avoid side reactions during urea formation .

Q. How can the structural conformation of the pyrrolidinone ring in this compound be analyzed?

The puckering of the pyrrolidinone ring can be quantified using Cremer-Pople parameters, which define ring distortion via amplitude (θ) and phase angle (φ) coordinates. X-ray crystallography combined with density functional theory (DFT) calculations is recommended to resolve conformational ambiguities. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, ensuring accurate bond-length and angle measurements .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm urea linkage and cyclohexyl/pyrrolidinone substituents.
  • FT-IR : Peaks near 1650–1700 cm⁻¹ for carbonyl groups (urea and pyrrolidinone).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
    Crystallographic validation via SHELX refinement ensures structural accuracy .

Q. What biological activity hypotheses exist for urea derivatives like this compound?

Urea derivatives often exhibit enzyme inhibitory or receptor-binding activity. For example, sulfonylureas (e.g., glyhexamide) target ATP-sensitive potassium channels in diabetes research . Computational docking studies can predict interactions with biological targets, guiding in vitro assays (e.g., kinase inhibition screens). Structure-activity relationships (SAR) should focus on substituent effects on the pyrrolidinone and cyclohexyl groups .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data may be lacking, general guidelines include:

  • PPE : Gloves, lab coat, and eye protection (EN 166 or NIOSH standards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of solvents or aerosols.
  • Disposal : Contract licensed waste management services for organic residues .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical reaction path searches (e.g., via the Artificial Force Induced Reaction method) can identify low-energy pathways for urea bond formation. Coupled with machine learning (ML) algorithms, this approach reduces trial-and-error experimentation by predicting optimal solvents, temperatures, and catalysts . For example, ICReDD’s computational-experimental feedback loop accelerates reaction design by iterating between DFT calculations and empirical data .

Q. What experimental design strategies improve yield and purity in scaled-up synthesis?

Factorial design (e.g., 2³ factorial experiments) can systematically test variables like temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) further refines conditions for maximum yield. For purity, orthogonal crystallization techniques (e.g., gradient cooling in ethanol–acetic acid) are effective, as demonstrated for structurally similar ureas .

Q. How can conflicting data between crystallographic and computational conformational analyses be resolved?

Discrepancies may arise from crystal packing forces (X-ray) vs. gas-phase DFT models. To resolve this:

  • Perform periodic boundary condition (PBC) DFT simulations incorporating crystal lattice parameters.
  • Compare Cremer-Pople puckering parameters from both methods; deviations >5% warrant re-evaluation of computational models .
  • Validate with solid-state NMR to cross-check hydrogen-bonding networks .

Q. What strategies assess the compound’s stability under varying pH and temperature?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH-dependent kinetics : Use UV-Vis spectroscopy to track carbonyl group reactivity in buffered solutions (pH 1–13).
  • Mass spectrometry : Identify degradation products (e.g., hydrolyzed urea or ring-opened pyrrolidinone) .

Q. How can ecological impact studies address data gaps for this compound?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
  • Toxicity screening : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
  • Soil mobility : Column chromatography with soil samples to estimate leaching potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.